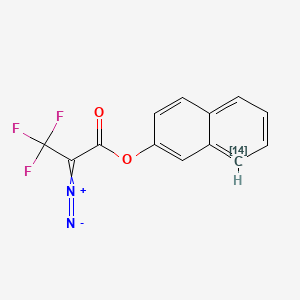
NADIT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NADIT, also known as N-Acetyl-D-tryptophan, is an organic compound that belongs to the class of amino acid derivatives. It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the indole ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NADIT typically involves the acetylation of D-tryptophan. One common method is the reaction of D-tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of this compound with high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using similar acetylation reactions. The process involves the use of large reactors where D-tryptophan is reacted with acetic anhydride in the presence of a suitable base. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
NADIT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-D-tryptophan quinone.
Reduction: this compound can be reduced to form N-acetyl-D-tryptophanol.
Substitution: this compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-acetyl-D-tryptophan quinone.
Reduction: N-acetyl-D-tryptophanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
NADIT has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various indole derivatives.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: this compound has potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: this compound is used in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
NADIT exerts its effects through various molecular targets and pathways:
Molecular Targets: this compound interacts with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways Involved: this compound influences the serotonin and kynurenine pathways, which are critical for neurotransmitter synthesis and immune response regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-tryptophan: Similar to NADIT but derived from L-tryptophan.
Tryptophan: The parent amino acid from which this compound is derived.
5-Hydroxytryptophan: A hydroxylated derivative of tryptophan.
Uniqueness of this compound
This compound is unique due to its specific acetylation on the nitrogen atom of the indole ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has shown specific interactions with certain enzymes and pathways, making it a valuable compound in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
90038-07-6 |
|---|---|
Molekularformel |
C13H7F3N2O2 |
Molekulargewicht |
282.19 g/mol |
IUPAC-Name |
naphthalen-2-yl 2-diazo-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)11(18-17)12(19)20-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i4+2 |
InChI-Schlüssel |
YDVQCKGDCATORU-DOMIDYPGSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(=[N+]=[N-])C(F)(F)F |
Isomerische SMILES |
C1=C[14CH]=C2C=C(C=CC2=C1)OC(=O)C(=[N+]=[N-])C(F)(F)F |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C(=[N+]=[N-])C(F)(F)F |
Synonyme |
2-naphthyl 2-diazo-3,3,3-trifluoropropionate NADIT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















